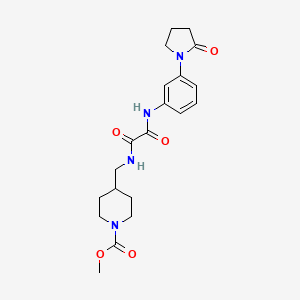

Methyl 4-((2-oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

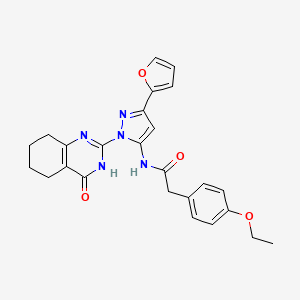

“Methyl 4-((2-oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate” is a chemical compound . It is used as a reagent in the synthesis of various derivatives .

Synthesis Analysis

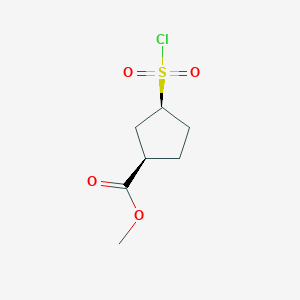

The synthesis of this compound involves several steps. The ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one results in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . Catalytic hydrogenation of its O-Boc-protected derivative introduces a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one as an intermediate in the synthesis .Molecular Structure Analysis

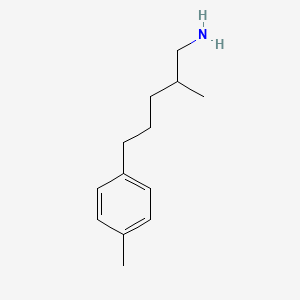

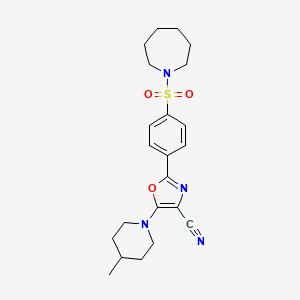

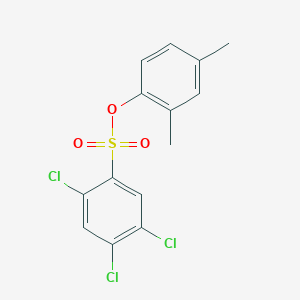

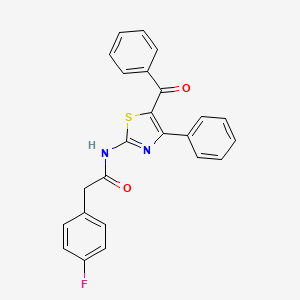

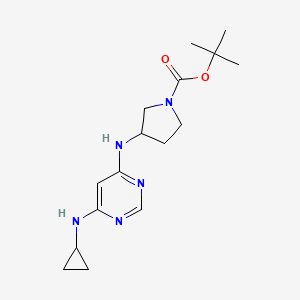

The molecular structure of this compound is complex and includes several functional groups . The presence of the pyrrolidin-1-yl group is a key feature of this molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include ozonation and catalytic hydrogenation . These reactions lead to the transformation of the initial compound into the desired product .Scientific Research Applications

- Methyl 4-((2-oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate exhibits antibacterial activity against certain strains. Researchers have explored its potential as a novel antibiotic or as an adjunct to existing therapies .

- In vitro studies suggest that this compound may modulate inflammatory pathways. Investigating its impact on cytokines, prostaglandins, and other mediators could lead to novel anti-inflammatory drugs .

- Preliminary data indicates that Methyl 4-((2-oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate inhibits cancer cell proliferation. Researchers are exploring its potential as a targeted therapy for specific malignancies .

- Some studies suggest that this compound may protect neurons from oxidative stress and apoptosis. Investigating its effects on neurodegenerative diseases could yield valuable insights .

- Researchers are intrigued by the structural features of this compound for drug delivery. Its piperidine ring and amide groups could facilitate targeted drug release or enhance bioavailability .

- The synthesis of Methyl 4-((2-oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate involves interesting steps. Medicinal chemists are exploring modifications to optimize its properties .

Antibacterial and Antimicrobial Properties

Anti-Inflammatory Effects

Cancer Research

Neuroprotective Properties

Drug Delivery Systems

Synthetic Methodology and Medicinal Chemistry

If you’d like more detailed information on any specific aspect, feel free to ask

properties

IUPAC Name |

methyl 4-[[[2-oxo-2-[3-(2-oxopyrrolidin-1-yl)anilino]acetyl]amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O5/c1-29-20(28)23-10-7-14(8-11-23)13-21-18(26)19(27)22-15-4-2-5-16(12-15)24-9-3-6-17(24)25/h2,4-5,12,14H,3,6-11,13H2,1H3,(H,21,26)(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCXAUWWBGTPHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((2-oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(2-chloropyridine-4-carbonyloxy)methyl]-4-methylquinoline-3-carboxylate](/img/structure/B2702925.png)

![N-(4-methoxyphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2702931.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2702933.png)

![N-cyclohexyl-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2702936.png)

![N-(3,4-dichlorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2702941.png)